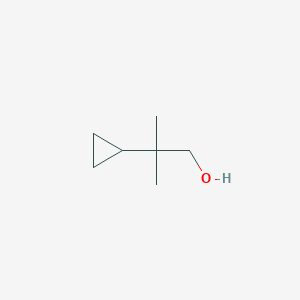

2-Cyclopropyl-2-methylpropan-1-ol

Overview

Description

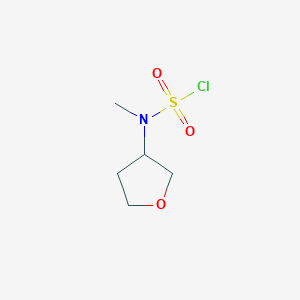

“2-Cyclopropyl-2-methylpropan-1-ol” is an organic compound with a CAS Number of 1555222-37-1 . It has a molecular weight of 114.19 . The compound is liquid in its physical form .

Molecular Structure Analysis

The IUPAC name for this compound is “2-cyclopropyl-2-methylpropan-1-ol” and its InChI code is "1S/C7H14O/c1-7(2,5-8)6-3-4-6/h6,8H,3-5H2,1-2H3" . This indicates the compound’s molecular structure and arrangement of atoms.Scientific Research Applications

Biofuel Production

- Anaerobic Isobutanol Production : A study by Bastian et al. (2011) demonstrated that engineering the cofactor dependence of ketol-acid reductoisomerase and alcohol dehydrogenase enables Escherichia coli to produce isobutanol anaerobically at 100% theoretical yield. This breakthrough addresses a critical obstacle in the commercialization of next-generation biofuels, highlighting the role of 2-methylpropan-1-ol derivatives in biofuel production (Bastian et al., 2011).

Catalysis and Chemical Synthesis

Cyclopropanation of Alkenes : Research by Brunner et al. (2011) on the cyclopropanation of nonactivated alkenes using triisobutylaluminum and catalyzed by FeCl3 presents an efficient method for synthesizing cyclopropyl alkanols, including compounds structurally related to 2-Cyclopropyl-2-methylpropan-1-ol. This process is valuable for the industrial application, flavor, and fragrance compound synthesis (Brunner et al., 2011).

Hydrocarbonylation for Chemical Synthesis : Simpson et al. (1996) reported on the hydrocarbonylation of prop-2-en-1-ol catalyzed by rhodium triethylphosphine complexes, producing butane-1,4-diol and 2-methylpropan-1-ol. This study contributes to understanding mechanisms for producing chemicals relevant to 2-Cyclopropyl-2-methylpropan-1-ol and its derivatives (Simpson et al., 1996).

Organic Synthesis

- Lewis Acid-Mediated Ring-Opening : Lifchits and Charette (2008) explored the Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles. This methodology, preserving enantiomeric purity, is applicable in synthesizing compounds with potential relevance to 2-Cyclopropyl-2-methylpropan-1-ol, demonstrating the molecule's versatility in organic synthesis (Lifchits & Charette, 2008).

properties

IUPAC Name |

2-cyclopropyl-2-methylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-7(2,5-8)6-3-4-6/h6,8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKMOVUMRQAOIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(3-Bromo-4-fluorophenoxy)ethyl]thiophene](/img/structure/B1457570.png)

![3-[2-Hydroxy-5-(methylthio)phenyl]propanoic acid](/img/structure/B1457571.png)